molecular formula C14H11ClO4 B6406596 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261892-75-4

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6406596
CAS RN: 1261892-75-4
M. Wt: 278.69 g/mol
InChI Key: UYNOKKICCIGOIF-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% (4-CMPHB) is a chemical compound found in plants, fungi, and bacteria. It is a phenolic acid, which is a type of organic acid that contains a phenol group. 4-CMPHB has a range of applications in the scientific research field, ranging from use as a reagent to its ability to act as a precursor for other compounds.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has a range of scientific research applications, including use as a reagent in a variety of chemical reactions, as a precursor for other compounds, and as a substrate for enzyme-catalyzed reactions. It has also been used as a fluorescent indicator in analytical chemistry and as a chromogenic substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not well understood. However, it is believed that 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of several enzymes, including tyrosinase, which is involved in the biosynthesis of melanin. It is also believed to act as an antioxidant, scavenging free radicals.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has antibacterial activity, and it has been used in the treatment of skin disorders, such as acne and psoriasis. It has also been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is also relatively stable. Additionally, it is a relatively inexpensive chemical compound. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is the development of new and improved synthesis methods, which could lead to increased yields and improved purity of the compound. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic applications for the compound. Finally, further research into its mechanism of action could lead to the development of new and improved analytical techniques.

Synthesis Methods

4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol (CMP) with anhydrous sodium acetate in acetic acid. This reaction produces 4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid as the main product, with a yield of approximately 95%. The second step involves the purification of the main product, 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%, through recrystallization.

properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNOKKICCIGOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691014
Record name 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-75-4
Record name 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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